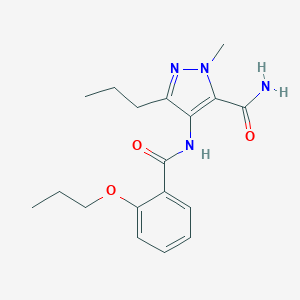

1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

- The methyl and propyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Amidation Reaction:

- The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine or amide under dehydrating conditions, often using reagents like carbodiimides.

Attachment of the 2-Propoxybenzamido Group:

- This step involves the coupling of the pyrazole derivative with 2-propoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrazole Core:

- Starting from a suitable diketone or β-keto ester, the pyrazole ring can be formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily noted for its potential therapeutic applications. It has been investigated for its role as an inhibitor in various biological pathways:

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. The compound's structural features may enhance its interaction with inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The specific mechanism involves targeting signaling pathways crucial for tumor growth and survival. This compound may be explored further in the development of novel anticancer agents .

- Neurological Applications : There is emerging evidence suggesting that similar pyrazole compounds can modulate neurotransmitter systems, indicating potential use in treating neurological disorders such as depression and anxiety .

Agricultural Applications

The compound's structural properties also lend themselves to agricultural uses:

- Pesticide Development : Pyrazole derivatives have been studied for their effectiveness as pesticides. The ability to disrupt pest metabolic pathways makes this compound a candidate for developing safer and more effective agricultural chemicals .

- Herbicide Formulation : Similar compounds have been incorporated into herbicide formulations to enhance efficacy against specific weed species while minimizing environmental impact. This application is critical in sustainable agriculture practices .

Material Science

The unique chemical structure of 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide also opens avenues in material science:

- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve performance characteristics in various applications, including coatings and composites .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic development against chronic inflammatory diseases.

Case Study 2: Anticancer Potential

In a recent investigation published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on breast cancer cells. The findings indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 3: Pesticidal Efficacy

A field study reported in Pest Management Science assessed the effectiveness of pyrazole-based pesticides, including derivatives like this compound. Results showed promising results against common agricultural pests with minimal toxicity to beneficial insects.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, influencing their activity and function.

Comparación Con Compuestos Similares

1-Methyl-3-propyl-1H-pyrazole-5-carboxamide: Lacks the 2-propoxybenzamido group, which may reduce its specificity and potency in certain applications.

4-(2-Propoxybenzamido)-1H-pyrazole-5-carboxamide: Lacks the methyl and propyl groups, potentially affecting its solubility and bioavailability.

Uniqueness: 1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-propoxybenzamido group enhances its potential for specific interactions with biological targets, while the methyl and propyl groups influence its physicochemical properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

1-Methyl-4-(2-propoxybenzamido)-3-propyl-1H-pyrazole-5-carboxamide (CAS Number: 139756-04-0) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O3, with a molecular weight of approximately 344.41 g/mol. The compound features a pyrazole ring substituted with a propoxybenzamide group, which contributes to its biological activity.

Antihypertensive Activity

Research indicates that derivatives of pyrazole compounds exhibit antihypertensive properties by inhibiting phosphodiesterase (PDE) enzymes. Specifically, compounds similar to this compound have shown selective inhibition of cyclic guanosine monophosphate (cGMP) PDE, leading to increased levels of cGMP and subsequent vasodilatory effects .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to other pyrazole derivatives that have been studied for their anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of PDE : By selectively inhibiting cGMP PDEs, the compound enhances vasodilation and reduces blood pressure.

- Interaction with COX Enzymes : The compound may inhibit COX activity, leading to reduced synthesis of pro-inflammatory mediators.

Study on Antihypertensive Effects

A study conducted on related pyrazole compounds demonstrated significant reductions in blood pressure in hypertensive animal models. The mechanism was linked to enhanced cGMP levels due to PDE inhibition .

In Vitro Studies

In vitro assays have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, structural modifications have led to enhanced potency against specific bacterial strains .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound Name | Antihypertensive Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Moderate |

| 3-Propyloxybenzamide | High | High | Low |

| 4-Chloro-benzamide derivative | Low | Very High | Moderate |

Propiedades

IUPAC Name |

2-methyl-4-[(2-propoxybenzoyl)amino]-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-4-8-13-15(16(17(19)23)22(3)21-13)20-18(24)12-9-6-7-10-14(12)25-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHROMDBMGIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1NC(=O)C2=CC=CC=C2OCCC)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464576 | |

| Record name | 4-[2-propoxy benzamido]-1-methyl-3-propyl-5-carbamoyl pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-04-0 | |

| Record name | 4-[2-propoxy benzamido]-1-methyl-3-propyl-5-carbamoyl pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.